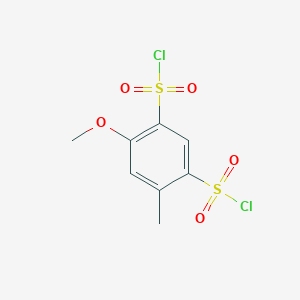
4-Methoxy-6-methylbenzene-1,3-disulfonyl dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-Methoxy-6-methylbenzene-1,3-disulfonyl dichloride typically involves the sulfonation of 4-methoxy-6-methylbenzene followed by chlorination. The reaction conditions often include the use of sulfur trioxide or chlorosulfonic acid for sulfonation and thionyl chloride for chlorination . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Methoxy-6-methylbenzene-1,3-disulfonyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common.
Hydrolysis: In the presence of water, it can hydrolyze to form sulfonic acids.
Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Methoxy-6-methylbenzene-1,3-disulfonyl dichloride is widely used in scientific research, particularly in the field of proteomics. It is employed as a reagent for the modification of proteins and peptides, aiding in the study of protein structure and function . Additionally, it has applications in organic synthesis, where it is used to introduce sulfonyl chloride groups into various molecules .
Mechanism of Action
The mechanism of action of 4-Methoxy-6-methylbenzene-1,3-disulfonyl dichloride involves the formation of covalent bonds with nucleophilic sites on target molecules. This reaction typically occurs through a nucleophilic substitution mechanism, where the chlorine atoms are replaced by nucleophiles such as amines or alcohols. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present .
Comparison with Similar Compounds
4-Methoxy-6-methylbenzene-1,3-disulfonyl dichloride can be compared with other sulfonyl chloride compounds, such as:
Benzene-1,3-disulfonyl dichloride: Lacks the methoxy and methyl groups, making it less reactive in certain applications.
4-Methoxybenzene-1,3-disulfonyl dichloride: Similar structure but without the methyl group, which can affect its reactivity and solubility.
6-Methylbenzene-1,3-disulfonyl dichloride: Similar structure but without the methoxy group, influencing its chemical properties and applications.
The presence of both methoxy and methyl groups in this compound makes it unique, providing specific reactivity and solubility characteristics that are advantageous in certain research and industrial applications .
Properties
Molecular Formula |
C8H8Cl2O5S2 |
|---|---|
Molecular Weight |
319.2 g/mol |
IUPAC Name |
4-methoxy-6-methylbenzene-1,3-disulfonyl chloride |
InChI |
InChI=1S/C8H8Cl2O5S2/c1-5-3-6(15-2)8(17(10,13)14)4-7(5)16(9,11)12/h3-4H,1-2H3 |
InChI Key |
HAIWONYCNOLEDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)Cl)S(=O)(=O)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[1-(Aminomethyl)cyclobutyl]-1-cyclobutylethan-1-ol](/img/structure/B13206343.png)

![5,7-Dicyclopropyl-6-methyl-1H,2H,6H-pyrrolo[3,4-d]pyridazin-1-one](/img/structure/B13206354.png)

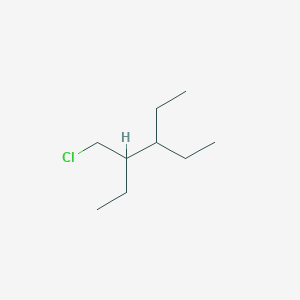
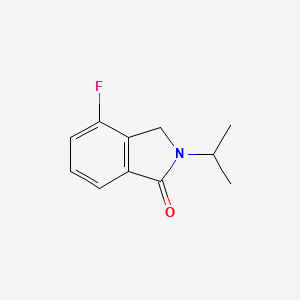
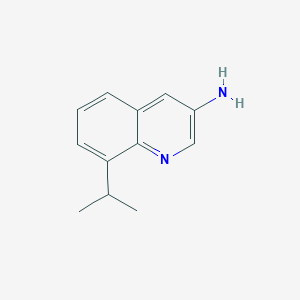

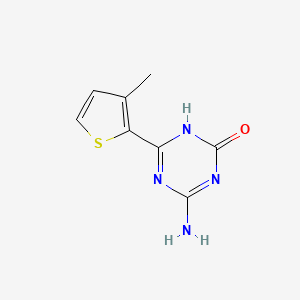


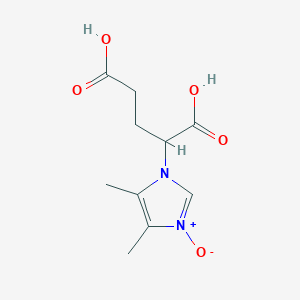
![Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [hydroxy(2-methoxyphenyl)methyl]phosphonate](/img/structure/B13206407.png)
